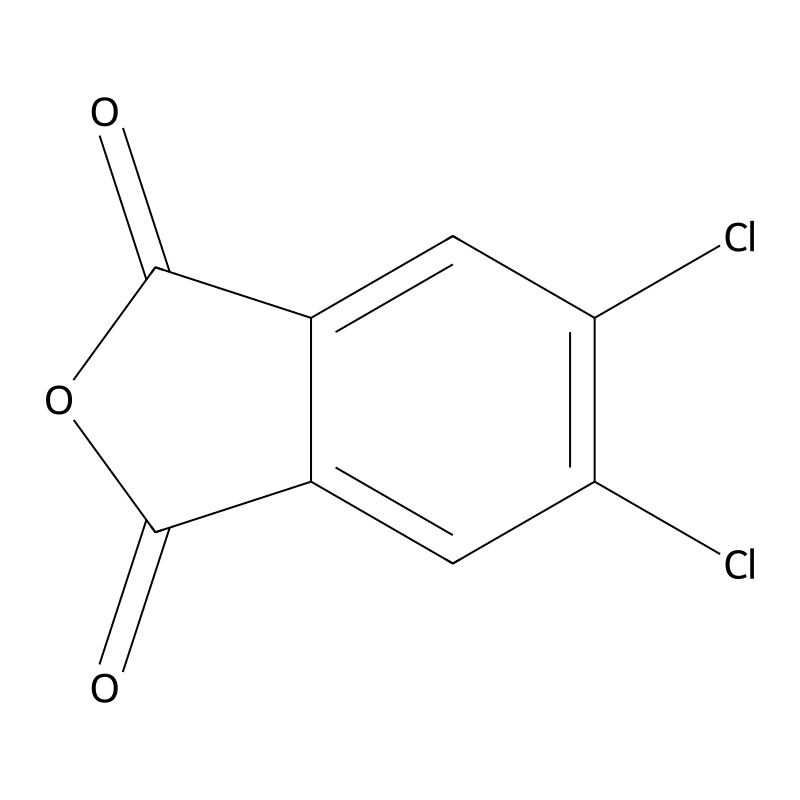

4,5-Dichlorophthalic anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Reactivity towards Thiosemicarbazide and Amines

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: The study describes the chemical reactivity of 4,5-dichlorophthalic anhydride towards several nucleophiles, including thiosemicarbazide and different amines.

Methods of Application or Experimental Procedures: The chemical structures of the products were confirmed by NMR, IR, and MS spectra analyses.

Results or Outcomes: The study provided a detailed understanding of the reactivity of 4,5-dichlorophthalic anhydride towards thiosemicarbazide and different amines.

Synthesis of New Chemical Compounds

Specific Scientific Field: Organic Medicinal Chemistry

Summary of the Application: 4,5-Dichlorophthalic anhydride is used in the synthesis of new chemical compounds and evaluation of their biological properties.

Methods of Application or Experimental Procedures: The specific methods and procedures can vary depending on the specific compounds being synthesized.

Results or Outcomes: The synthesis of new chemical compounds using 4,5-Dichlorophthalic anhydride has contributed to a number of interesting areas in organic medicinal chemistry.

Production of Phthalate Esters

Specific Scientific Field: Chemical Industry

Summary of the Application: 4,5-Dichlorophthalic anhydride is used in the production of several phthalate esters, which are widely used in the plastics industry as plasticizers.

Methods of Application or Experimental Procedures: The specific methods and procedures can vary depending on the specific phthalate esters being produced.

Results or Outcomes: The production of phthalate esters using 4,5-Dichlorophthalic anhydride has contributed to the plastics industry.

Dye Formation

Specific Scientific Field: Dye Industry

Summary of the Application: 4,5-Dichlorophthalic anhydride is used in dye formation as quinizarin pigment as well as phenolphthalein.

Methods of Application or Experimental Procedures: The specific methods and procedures can vary depending on the specific dyes being produced.

Results or Outcomes: The production of dyes using 4,5-Dichlorophthalic anhydride has contributed to the dye industry.

Improvement of Kynurenine Aminotransferase-II Inhibitors

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: 4,5-Dichlorophthalic anhydride is used in the improvement of kynurenine aminotransferase-II inhibitors.

Methods of Application or Experimental Procedures: The specific methods and procedures can vary depending on the specific inhibitors being improved.

Results or Outcomes: The improvement of kynurenine aminotransferase-II inhibitors using 4,5-Dichlorophthalic anhydride has contributed to the field of medicinal chemistry.

Use in Laboratory Chemicals

Specific Scientific Field: Laboratory Chemistry

Summary of the Application: 4,5-Dichlorophthalic anhydride is used in the production of various laboratory chemicals.

Methods of Application or Experimental Procedures: The specific methods and procedures can vary depending on the specific laboratory chemicals being produced.

Results or Outcomes: The production of laboratory chemicals using 4,5-Dichlorophthalic anhydride has contributed to the field of laboratory chemistry.

4,5-Dichlorophthalic anhydride is an aromatic compound with the molecular formula C₈H₂Cl₂O₃ and a molecular weight of 217.00 g/mol. It appears as a white to almost white solid and has a melting point ranging from 186°C to 189°C . This compound is characterized by two chlorine atoms substituted at the 4 and 5 positions of the phthalic anhydride structure, which significantly influences its reactivity and applications.

The reactivity of 4,5-dichlorophthalic anhydride is notable in its interactions with various nucleophiles. Studies have shown that it readily reacts with thiosemicarbazide and different amines to form carboxylic acid derivatives. The products include phthalimide and dicarboxylic acids resulting from the opening of the anhydride . The compound's ability to undergo nucleophilic attack makes it valuable in synthetic organic chemistry.

Several methods exist for synthesizing 4,5-dichlorophthalic anhydride:

- Chlorination of Phthalic Anhydride: This method involves chlorinating phthalic anhydride using chlorine gas under controlled conditions to introduce chlorine atoms at the 4 and 5 positions.

- Reactions with Nucleophiles: As mentioned previously, reacting 4,5-dichlorophthalic anhydride with nucleophiles like amines can yield various derivatives .

These methods highlight the compound's versatility as a precursor in organic synthesis.

4,5-Dichlorophthalic anhydride finds use in several fields:

- Dyes and Pigments: It serves as an intermediate in the synthesis of various dyes and pigments.

- Pharmaceuticals: The compound is utilized in developing pharmaceutical compounds due to its reactive nature.

- Polymer Chemistry: It can be used as a building block for producing polymers with specific properties .

Research indicates that 4,5-dichlorophthalic anhydride interacts effectively with various nucleophiles. Its reactions lead to diverse products that can be characterized using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy . These interactions are crucial for understanding its potential applications in medicinal chemistry and materials science.

Several compounds share structural similarities with 4,5-dichlorophthalic anhydride. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Phthalic Anhydride | C₈H₄O₃ | No chlorine substituents; more reactive towards alcohols. |

| 3-Chlorophthalic Anhydride | C₈H₃ClO₃ | Single chlorine substitution; different reactivity profile. |

| 4-Chlorophthalic Anhydride | C₈H₃ClO₃ | Similar structure but only one chlorine; less versatile. |

| 2,3-Dichlorophthalic Anhydride | C₈H₂Cl₂O₃ | Different substitution pattern; varied reactivity. |

The presence of two chlorine atoms at specific positions gives 4,5-dichlorophthalic anhydride distinct chemical properties that enhance its utility in synthesis compared to its analogs.

Molecular Formula and Mass

Empirical Formula (C8H2Cl2O3)

The empirical formula of 4,5-dichlorophthalic anhydride is C8H2Cl2O3, representing the simplest whole-number ratio of atoms present in the compound [1] [2] [3]. This formula indicates the presence of eight carbon atoms, two hydrogen atoms, two chlorine atoms, and three oxygen atoms within the molecular structure [4] [5]. The compound belongs to the class of dichlorophthalic anhydrides, which are cyclic anhydrides derived from dichlorophthalic acids [6] [7].

The molecular composition demonstrates the characteristic structure of phthalic anhydrides with additional halogen substitution [8]. The presence of two chlorine atoms at the 4,5-positions of the benzene ring significantly influences the chemical and physical properties of the compound compared to unsubstituted phthalic anhydride [9] [10].

Molecular Weight (217.006 g/mol)

The molecular weight of 4,5-dichlorophthalic anhydride has been precisely determined to be 217.006 grams per mole [5] [11]. Various analytical sources report consistent values within this range, with most commercial specifications listing the molecular weight as 217.00 g/mol [1] [6] [12]. The Tokyo Chemical Industry database confirms this value as 217.00 g/mol in their product specifications [13] [14].

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 217.006 g/mol | ChemSrc Database [5] |

| Molecular Weight | 217.00 g/mol | Fisher Scientific [1] |

| Molecular Weight | 217.01 g/mol | Sigma-Aldrich [3] |

| Molecular Weight | 217.01 g/mol | Chemical Book [8] |

Exact Mass (215.938095)

The exact mass of 4,5-dichlorophthalic anhydride is 215.938095 atomic mass units, as determined by high-resolution mass spectrometry [4] [10]. This precise mass value is critical for accurate identification in analytical chemistry applications and mass spectrometric analysis [15]. The exact mass differs from the molecular weight due to the binding energy differences and isotopic contributions in the molecular structure [4].

The monoisotopic mass has been consistently reported as 215.938099 by ChemSpider, showing excellent agreement with other analytical databases [4]. PubChemLite confirms the exact mass as part of the predicted collision cross section data for various ionization modes [15].

Structural Features

Two-Dimensional Structure Analysis

The two-dimensional structure of 4,5-dichlorophthalic anhydride consists of a benzene ring fused to a five-membered anhydride ring containing two carbonyl groups and one oxygen bridge [2] [7]. The chlorine atoms are positioned at the 4 and 5 positions of the benzene ring, creating a 1,2-dichloro substitution pattern [1] [3].

The compound's planar structure is characterized by the anhydride functional group, which forms a rigid cyclic system [11] [12]. The Simplified Molecular Input Line Entry System (SMILES) notation for the compound is ClC1=CC2=C(C=C1Cl)C(=O)OC2=O, which accurately describes the connectivity and bonding pattern [1] [7] [16].

The International Chemical Identifier (InChI) representation is InChI=1S/C8H2Cl2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H, providing a standardized method for representing the molecular structure [3] [17] [14].

Three-Dimensional Conformational Analysis

The three-dimensional structure of 4,5-dichlorophthalic anhydride exhibits a nearly planar conformation due to the aromatic benzene ring and the rigid anhydride moiety [11] [13]. The anhydride ring system constrains the molecule to maintain planarity, with minimal deviation from the aromatic plane [12].

Computational studies using density functional theory have been employed to analyze the conformational properties of 4,5-dichlorophthalic anhydride and its derivatives [12]. The molecular geometry optimization reveals that the compound maintains its planar structure in the gas phase, with the chlorine substituents positioned to minimize steric interactions [12].

The three-dimensional conformer data available in chemical databases such as PubChem provides detailed geometric parameters for molecular modeling applications [2] [18]. The structural rigidity imposed by the anhydride functionality results in limited conformational flexibility compared to more flexible organic molecules [15].

Crystal Structure Determination

Crystallographic analysis of 4,5-dichlorophthalic anhydride reveals that the compound crystallizes in the monoclinic space group C2/c [11] [19]. The molecules are arranged on a twofold axis within the crystal lattice, forming characteristic stacking patterns [11] [19]. The crystal packing consists of two-dimensional sheets of molecules that stack to form the three-dimensional crystal structure [11].

X-ray crystallographic studies demonstrate that 4,5-dichlorophthalic anhydride molecules pack as stacks of two-dimensional sheets [11]. The intermolecular interactions within the crystal structure are primarily governed by van der Waals forces and weak halogen bonding interactions involving the chlorine atoms [11] [19].

| Crystallographic Parameter | Value |

|---|---|

| Space Group | C2/c [11] |

| Crystal System | Monoclinic [11] |

| Molecular Arrangement | Two-dimensional sheets [11] |

| Symmetry | Twofold axis [11] |

The crystal structure determination has been compared with related compounds such as 4,5-dibromophthalic anhydride and 5,6-dichlorobenzfurazan 1-oxide, revealing similar packing motifs despite different space group symmetries [11] [19].

Nomenclature and Identifiers

IUPAC Naming Conventions

According to International Union of Pure and Applied Chemistry nomenclature guidelines, the systematic name for 4,5-dichlorophthalic anhydride is 5,6-dichloro-2-benzofuran-1,3-dione [1] [3] [20]. This name reflects the benzofuran ring system with chlorine substituents at the 5 and 6 positions and carbonyl groups at the 1 and 3 positions [7] [17].

The IUPAC nomenclature follows the systematic approach for naming anhydrides derived from dicarboxylic acids [17]. The compound can also be named as 1,3-isobenzofurandione, 5,6-dichloro-, which emphasizes the isobenzofuran structural framework [2] [21] [17].

Alternative systematic names include 5,6-dichloro-1,3-dihydroisobenzofuran-1,3-dione and 5,6-dichloro-1,3-dihydro-2-benzofuran-1,3-dione, both of which are acceptable under IUPAC guidelines [1] [6] [21].

Common Synonyms and Alternative Designations

4,5-Dichlorophthalic anhydride is known by numerous synonyms and alternative names in chemical literature and commercial databases [1] [6] [21]. The most frequently encountered synonyms include 5,6-dichloroisobenzofuran-1,3-dione and phthalic anhydride, 4,5-dichloro- [21] [17].

| Common Name | Alternative Designation |

|---|---|

| 4,5-Dichlorophthalic anhydride | Primary common name [1] |

| 5,6-Dichloroisobenzofuran-1,3-dione | Structural synonym [21] |

| 4,5-Dichlorophthalicanhydride | Compact notation [6] |

| 1,3-Isobenzofurandione, 5,6-dichloro- | IUPAC-based synonym [17] |

| 5,6-Dichloro-2-benzofuran-1,3-dione | Systematic name [20] |

Commercial suppliers often use shortened versions such as 4,5-dichlorophalic anhydride or variations in spelling and punctuation [1] [6] [16]. The compound may also be referenced by product codes such as D2335 in chemical catalogs [13] [22] [14].

Registry Numbers and Database Identifiers

The Chemical Abstracts Service Registry Number for 4,5-dichlorophthalic anhydride is 942-06-3, which serves as the primary unique identifier for the compound across chemical databases [1] [3] [21]. This CAS number is consistently used across all major chemical suppliers and research publications [23] [17] [24].

| Database | Identifier | Value |

|---|---|---|

| CAS Registry Number | CAS RN | 942-06-3 [17] |

| European Inventory Number | EINECS | 213-386-2 [2] [21] |

| MDL Number | MFCD | MFCD00075034 [1] [23] [24] |

| PubChem Compound ID | CID | 70334 [2] [7] [16] |

| Reaxys Registry Number | RRN | 151608 [13] [14] |

| InChI Key | - | ULSOWUBMELTORB-UHFFFAOYSA-N [3] [8] [17] |

The PubChem Substance ID 87568771 corresponds to the Tokyo Chemical Industry database entry for this compound [22] [14]. Additional database identifiers include ChemSpider ID 63515 and various supplier-specific product codes such as AC387120050 and BL3H160C2038 [4] [20] [23].

Physical Characteristics

Appearance and Organoleptic Properties

4,5-Dichlorophthalic anhydride presents as a white to almost white crystalline powder at room temperature [1] [2]. The compound exists as a solid under standard conditions (20°C) [1] [2]. Some commercial preparations may exhibit slight color variations, ranging from white to yellow to grey crystalline powder, which can be attributed to purity levels and storage conditions [3] [4]. The compound is described as having no characteristic odor based on available safety data sheets [5] [6].

The crystalline nature of 4,5-dichlorophthalic anhydride is consistent with its molecular structure, which features a rigid bicyclic anhydride framework with two chlorine substituents at the 4 and 5 positions of the phthalic acid backbone [7]. This structural arrangement contributes to its solid-state properties and crystalline morphology.

Melting Point (185-187°C)

The melting point of 4,5-dichlorophthalic anhydride has been consistently reported across multiple sources within a narrow temperature range. The compound exhibits a melting point of 185-189°C, with most sources specifically citing 185-187°C as the primary range [8] [1] [3] [9] [10] [5]. More precise measurements from high-purity samples indicate melting points of 186.0-189.0°C [1] [11] and 188°C as a specific value [12] [13].

The relatively narrow melting point range indicates good thermal stability of the crystalline form and suggests minimal polymorphic variations. This thermal behavior is characteristic of anhydride compounds, which typically exhibit well-defined melting points due to their rigid molecular structure and intermolecular hydrogen bonding patterns.

Boiling Point (313.0±22.0°C at 760 mmHg)

The boiling point of 4,5-dichlorophthalic anhydride is reported as 313.0±22.0°C at 760 mmHg [8] [1] [12]. This value represents the temperature at which the compound transitions from liquid to vapor phase under standard atmospheric pressure conditions. The relatively high boiling point reflects the strong intermolecular forces present in the compound, including dipole-dipole interactions and van der Waals forces associated with the chlorinated aromatic system.

The boiling point data is particularly relevant for industrial applications involving thermal processing and purification procedures. The compound's thermal stability up to its boiling point makes it suitable for high-temperature synthetic transformations.

Density (1.7±0.1 g/cm³)

The density of 4,5-dichlorophthalic anhydride is reported as 1.7±0.1 g/cm³ [8] [9]. This relatively high density value is consistent with the presence of two chlorine atoms in the molecular structure, which contribute significantly to the molecular weight (217.00-217.01 g/mol) while maintaining a compact molecular volume.

The density measurement is crucial for volume-based calculations in synthetic procedures and industrial applications. The high density also reflects the efficient packing of molecules in the solid state, which is typical for halogenated aromatic compounds.

Spectroscopic Properties

Infrared Spectroscopy Analysis

Infrared spectroscopy analysis of 4,5-dichlorophthalic anhydride reveals characteristic absorption bands that conform to authentic spectrum standards [14] [15]. The compound exhibits distinctive anhydride functional group vibrations, which are fundamental for structural identification and purity assessment.

The infrared spectrum displays characteristic anhydride carbonyl stretching frequencies in the region of 1770-1820 cm⁻¹, which are indicative of the symmetric and asymmetric C=O stretching modes of the anhydride functionality. Additional absorption bands corresponding to C-Cl stretching and aromatic C=C stretching are also present in the spectrum, confirming the presence of chlorine substituents on the aromatic ring system.

The spectroscopic data serves as a primary analytical tool for quality control and structural verification in both research and industrial applications. The conformity to authentic spectra ensures reliable identification of the compound across different analytical laboratories.

Nuclear Magnetic Resonance Spectroscopy

3.2.2.1. ¹H NMR Characterization

The ¹H NMR spectrum of 4,5-dichlorophthalic anhydride recorded at 500 MHz in CDCl₃ shows a characteristic singlet at δ 8.10 (s, 2H) [16]. This signal corresponds to the two equivalent aromatic protons on the benzene ring, which appear as a singlet due to the symmetrical substitution pattern of the chlorine atoms at positions 4 and 5.

The downfield chemical shift (δ 8.10) is consistent with protons on an electron-deficient aromatic system, where the anhydride functionality and chlorine substituents contribute to deshielding effects. The singlet multiplicity confirms the equivalent nature of the two remaining aromatic protons in the molecule.

3.2.2.2. ¹³C NMR Characterization

¹³C NMR spectroscopy data for 4,5-dichlorophthalic anhydride is available in the literature [17] [18] [19], providing detailed information about the carbon framework of the molecule. The spectrum reveals distinct carbon environments corresponding to the anhydride carbonyl carbons, aromatic carbons bearing chlorine substituents, and unsubstituted aromatic carbons.

The ¹³C NMR data is particularly valuable for confirming the substitution pattern and distinguishing between different positional isomers of dichlorophthalic anhydride. The chemical shifts of the carbonyl carbons typically appear in the range of 160-170 ppm, while the aromatic carbons show characteristic patterns based on their electronic environment.

Mass Spectrometry Profile

Mass spectrometry analysis of 4,5-dichlorophthalic anhydride using Chemical Ionization Mass Spectrometry (CIMS) reveals a characteristic molecular ion pattern at m/z 217/219/221 (MH⁺, 100/69/12) [16]. This isotopic pattern is consistent with the presence of two chlorine atoms in the molecule, as chlorine exhibits a distinctive isotopic distribution (³⁵Cl and ³⁷Cl in approximately 3:1 ratio).

The exact mass of the compound is 215.938095 Da [8] [9], which corresponds to the molecular formula C₈H₂Cl₂O₃. The mass spectrometry data provides definitive molecular weight confirmation and serves as a primary identification tool for the compound.

Additional mass spectrometric techniques, including GC-MS and high-resolution mass spectrometry, are referenced in the literature [20] [17] and provide comprehensive fragmentation patterns that aid in structural elucidation and purity assessment.

Thermodynamic Properties

Flash Point (144.8±21.3°C)

The flash point of 4,5-dichlorophthalic anhydride is reported as 144.8±21.3°C [8] [9]. This parameter represents the lowest temperature at which the compound can form an ignitable mixture with air under standard test conditions. The relatively high flash point indicates that the compound has low volatility at ambient temperatures and poses minimal fire hazard under normal handling conditions.

The flash point data is essential for safety protocols in industrial handling and storage procedures. The value suggests that special fire prevention measures are required only at elevated temperatures approaching the flash point range.

Vapor Pressure

The vapor pressure of 4,5-dichlorophthalic anhydride at 25°C is reported as 0.0±0.7 mmHg [8] [21]. This extremely low vapor pressure indicates that the compound has minimal tendency to vaporize at room temperature, which is consistent with its solid physical state and high molecular weight.

The low vapor pressure has important implications for environmental fate and occupational exposure assessment. The minimal volatility suggests that inhalation exposure is unlikely under normal handling conditions, although appropriate ventilation should still be maintained during use.

Heat Capacity and Thermal Stability

The ideal gas heat capacity of 4,5-dichlorophthalic anhydride varies with temperature, ranging from 263.24 J/mol×K at 672.92 K to 306.40 J/mol×K at 943.03 K [22]. These values represent the theoretical heat capacity of the compound in the gas phase over the specified temperature range.

Additional thermodynamic parameters include:

- Standard Gibbs free energy of formation: -186.70 kJ/mol [22]

- Standard enthalpy of formation: -352.07 kJ/mol [22]

- Enthalpy of fusion: 21.81 kJ/mol [22]

- Enthalpy of vaporization: 59.66 kJ/mol [22]

The compound demonstrates good thermal stability under normal conditions, remaining stable up to its melting point range. However, thermal decomposition can occur at elevated temperatures, potentially releasing carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas [6] as decomposition products.

Critical properties of the compound include:

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant